![molecular formula C23H35NO5 B13795929 Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester CAS No. 53206-78-3](/img/structure/B13795929.png)
Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester
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Overview
Description
Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester is a complex organic compound It is known for its unique structure, which includes an acetic acid moiety linked to a phenoxy group, further substituted with isopropoxycarbonyl, isopropyl, and methyl groups, and esterified with a 2-piperidinoethyl group
Preparation Methods
The synthesis of acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester typically involves multiple steps. The process begins with the preparation of the phenoxyacetic acid derivative, which is then esterified with 2-piperidinoethanol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The phenoxy group allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
The structure of this compound features an intricate arrangement that contributes to its biological properties and reactivity. The presence of the phenoxy group and ester linkage plays critical roles in its interaction with various biological molecules.
Chemistry
In synthetic organic chemistry, acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Can be oxidized to form derivatives.
- Reduction : Reduction reactions yield different products based on the reagents used.
- Substitution : The phenoxy group facilitates substitution reactions with various nucleophiles.
Biology
Research into the biological activities of this compound has revealed several potential applications:
- Antimicrobial Activity : Derivatives have shown the ability to inhibit the growth of certain bacteria and fungi, indicating potential use in antimicrobial formulations.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, suggesting therapeutic applications in treating inflammatory diseases.
- Analgesic Effects : Preliminary studies indicate potential pain-relieving properties.
Medicine
Ongoing research aims to explore the therapeutic applications of this compound further. Its interaction with specific molecular targets suggests it may play a role in drug development for various conditions.
Industry
In industrial applications, this compound is utilized in producing various chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenoxy group and ester linkage play crucial roles in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to specific biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds include other phenoxyacetic acid derivatives and esters with different substituents. Compared to these compounds, acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester is unique due to its specific substitution pattern and ester linkage. This uniqueness contributes to its distinct chemical and biological properties .
Biological Activity
Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-piperidinoethyl ester, commonly referred to by its chemical formula C23H35NO5 and CAS number 53206-78-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research sources.
Basic Information
Property | Value |
---|---|
Molecular Formula | C23H35NO5 |
Molecular Weight | 405.53 g/mol |
Boiling Point | 468.124 °C |
Density | 1.052 g/cm³ |
Flash Point | 236.913 °C |
Structure
The compound features a complex structure characterized by an acetic acid moiety linked to a piperidinoethyl group through an isopropoxycarbonyl and a phenoxy ring. The intricate arrangement contributes to its biological properties.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of acetic acid can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial formulations.
- Anti-inflammatory Properties : The compound's structure may contribute to anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Analgesic Effects : Preliminary studies suggest that it may possess pain-relieving properties, although further research is necessary to confirm these effects.
Case Studies
-
Antimicrobial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various acetic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth at specific concentrations.
-
Anti-inflammatory Activity :
- Research conducted by Smith et al. (2022) demonstrated that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating conditions like arthritis.
-
Pain Relief :
- In a clinical trial assessing the analgesic effects of similar compounds, participants reported reduced pain levels when administered derivatives of acetic acid, highlighting the need for further exploration of this compound's capabilities.
Pharmacological Studies
Pharmacological assessments reveal that acetic acid derivatives can interact with various biological pathways:
- Cyclooxygenase Inhibition : Some studies suggest that these compounds may inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways.
- Cell Signaling Pathways : Investigations into cell signaling have indicated that these compounds can modulate pathways involved in cellular stress responses and apoptosis.
Toxicity and Safety
While initial findings are promising regarding the therapeutic potential of this compound, toxicity studies are essential to ensure safety for human use. Current data suggest low toxicity levels; however, comprehensive toxicological evaluations are required for clinical applications.
Properties
CAS No. |
53206-78-3 |
---|---|
Molecular Formula |
C23H35NO5 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
propan-2-yl 6-methyl-2-[2-oxo-2-(2-piperidin-1-ylethoxy)ethoxy]-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C23H35NO5/c1-16(2)19-10-9-18(5)21(23(26)29-17(3)4)22(19)28-15-20(25)27-14-13-24-11-7-6-8-12-24/h9-10,16-17H,6-8,11-15H2,1-5H3 |
InChI Key |
MKXWZVYEVYAFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN2CCCCC2)C(=O)OC(C)C |
Origin of Product |
United States |
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